5-Methyl-4-(morpholin-4-ylmethyl)thiophene-2-carbaldehyde

Structure–Activity Relationship Regioisomerism Antitubercular Drug Discovery

5-Methyl-4-(morpholin-4-ylmethyl)thiophene-2-carbaldehyde (CAS 889973-56-2) is a heterocyclic aldehyde belonging to the morpholinomethyl-thiophene class, characterized by a thiophene core bearing a formyl group at the 2-position, a methyl substituent at the 5-position, and a morpholin-4-ylmethyl group at the 4-position. Its molecular formula is C₁₁H₁₅NO₂S with a molecular weight of 225.31 g/mol.

Molecular Formula C11H15NO2S
Molecular Weight 225.31
CAS No. 889973-56-2
Cat. No. B2945061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-4-(morpholin-4-ylmethyl)thiophene-2-carbaldehyde
CAS889973-56-2
Molecular FormulaC11H15NO2S
Molecular Weight225.31
Structural Identifiers
SMILESCC1=C(C=C(S1)C=O)CN2CCOCC2
InChIInChI=1S/C11H15NO2S/c1-9-10(6-11(8-13)15-9)7-12-2-4-14-5-3-12/h6,8H,2-5,7H2,1H3
InChIKeyOXNWHJIVCWYBLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-4-(morpholin-4-ylmethyl)thiophene-2-carbaldehyde (CAS 889973-56-2): A Differentiated Thiophene-Aldehyde Building Block for Medicinal Chemistry and Heterocycle Synthesis


5-Methyl-4-(morpholin-4-ylmethyl)thiophene-2-carbaldehyde (CAS 889973-56-2) is a heterocyclic aldehyde belonging to the morpholinomethyl-thiophene class, characterized by a thiophene core bearing a formyl group at the 2-position, a methyl substituent at the 5-position, and a morpholin-4-ylmethyl group at the 4-position. Its molecular formula is C₁₁H₁₅NO₂S with a molecular weight of 225.31 g/mol [1]. The compound combines the synthetic versatility of an aromatic aldehyde with the solubilizing and electronic-modulating properties of a morpholine moiety linked through a methylene spacer, positioning it as a privileged intermediate for Schiff base formation, cross-coupling reactions, and heterocycle construction [2]. It is commercially available from multiple suppliers at purity levels ranging from 95% to 98% .

Why 5-Methyl-4-(morpholin-4-ylmethyl)thiophene-2-carbaldehyde Cannot Be Replaced by Common Thiophene-2-carbaldehyde Analogs


Generic substitution among thiophene-2-carbaldehyde derivatives is precluded by the interdependent effects of substituent position, electronic modulation, and steric environment on both reactivity and biological target engagement. The closest commercial analog, 5-(morpholinomethyl)thiophene-2-carbaldehyde (CAS 893744-01-9), places the morpholinomethyl group at the 5‑position rather than the 4‑position, altering the electronic environment of the formyl group and eliminating the electron-donating 5‑methyl substituent [1]. Morpholino-thiophene structure–activity relationship (SAR) studies have demonstrated that the position of the morpholine substituent on the thiophene ring is a critical determinant of whole-cell activity: the 4‑morpholino regioisomer showed low activity, whereas the 5‑morpholino isomer had moderate activity, underscoring that even positional isomerism profoundly affects biological outcomes [2]. The 5‑methyl group present in the target compound further differentiates it from non-methylated analogs by modulating lipophilicity (computed XLogP3 of 1.3 versus ~1.45 for the des‑methyl analog), hydrogen‑bond acceptor count, and steric accessibility of the aldehyde carbon for nucleophilic addition or condensation reactions .

Quantitative Evidence: Head-to-Head Differentiation of 5-Methyl-4-(morpholin-4-ylmethyl)thiophene-2-carbaldehyde from Closest Analogs


Regioisomeric Positioning: 4‑Morpholinomethyl vs. 5‑Morpholinomethyl Substitution Governs Biological Activity Outcomes in Morpholino-Thiophene Series

The target compound bears the morpholin-4-ylmethyl substituent at the 4‑position of the thiophene ring, in contrast to the most commercially available analog, 5‑(morpholinomethyl)thiophene-2-carbaldehyde (CAS 893744-01-9), which has the identical substituent at the 5‑position. In a systematic SAR study of morpholino-thiophenes (Cleghorn et al., 2018), the 4‑morpholino regioisomer (Compound 54) showed low whole-cell activity against M. tuberculosis, whereas the 5‑morpholino regioisomer (Compound 55) had moderate activity—a positional effect that demonstrates that moving the morpholine substituent by a single ring position can abolish or restore biological potency [1]. The target compound's 4‑morpholinomethyl, 5‑methyl substitution pattern represents a regioisomeric combination not evaluated in that study and therefore constitutes a distinct chemical space with unexplored SAR potential.

Structure–Activity Relationship Regioisomerism Antitubercular Drug Discovery Thiophene Pharmacophore

Electronic and Steric Differentiation: The 5‑Methyl Substituent Modulates Aldehyde Reactivity and Lipophilicity Relative to Des‑Methyl Analogs

The 5‑methyl group on the thiophene ring of the target compound is an electron-donating substituent that increases electron density on the thiophene core and indirectly modulates the electrophilicity of the 2‑formyl group. This substituent is absent in the closest commercial analog, 5‑(morpholinomethyl)thiophene-2-carbaldehyde (CAS 893744-01-9). The methyl group also contributes additional steric bulk adjacent to the formyl group, which may influence regioselectivity in condensation reactions and the conformational preferences of derived Schiff bases. Computed physicochemical properties provide quantifiable differentiation: the target compound has a lower computed lipophilicity (XLogP3 = 1.3) compared to the des‑methyl analog (measured LogP ≈ 1.45), despite the additional methyl carbon, reflecting the influence of the additional H‑bond acceptor from the morpholine oxygen on the overall polarity balance [1]. The target compound also possesses four hydrogen-bond acceptor sites versus three for the des‑methyl analog [1].

Aldehyde Reactivity Electron-Donating Substituent Effects Lipophilicity Modulation Medicinal Chemistry Building Blocks

Commercially Available Purity: 98% Specification Matches or Exceeds Common Analog Offerings, Reducing Purification Burden

The target compound is commercially available at 98% purity from Leyan (Shanghai Hao Hong Biomedical Technology) and at ≥97% purity from MolCore . The closest analog, 5‑(morpholinomethyl)thiophene-2-carbaldehyde (CAS 893744-01-9), is offered at 97% purity by Thermo Scientific (Maybridge) and at 98% by Fluorochem . The target compound's 98% specification is therefore competitive with or exceeds the typical commercial grade of the 5‑substituted analog, ensuring that procurement of this less‑common regioisomer does not entail a purity penalty that would necessitate additional in‑house purification before use in sensitive synthetic sequences.

Chemical Procurement Purity Specifications Synthetic Intermediate Quality Vendor Comparison

Morpholine Moiety as a Critical Pharmacophoric Element: SAR Evidence That Morpholine Replacement Abolishes Antitubercular Activity

Cleghorn et al. (2018) demonstrated that in the morpholino-thiophene (MOT) series, the morpholine moiety is indispensable for antitubercular activity. Replacement of morpholine with hydrogen (Compound 27) or piperidine (Compound 28) resulted in complete loss of activity [1]. Furthermore, a methyl-substituted morpholine analog (Compound 31) showed a >5‑fold drop in activity, and a bridged morpholine (Compound 30) also lost activity, indicating that the unsubstituted morpholine ring is a key pharmacophoric requirement [1]. Although this evidence derives from a related MOT chemotype with a primary amide at the 3‑position rather than an aldehyde, the core morpholine-thiophene scaffold is shared, and the SAR principles governing morpholine substitution tolerance are applicable by class-level inference to the target aldehyde compound. These data underscore that thiophene-2-carbaldehyde analogs lacking a morpholine group (e.g., 5‑methylthiophene-2-carbaldehyde, CAS 13679-70-4) cannot recapitulate the biological activity profile enabled by the morpholine moiety in this pharmacophore class.

Morpholine Pharmacophore M. tuberculosis QcrB Inhibition Structure–Activity Relationship Antibacterial Drug Discovery

Dual Reactive Handles: Aldehyde plus Morpholine Enable One-Step Diversification into Schiff Bases and Hydrazones with Documented Anticancer Activity

The aldehyde group of the target compound is primed for condensation with primary amines or hydrazides to generate Schiff bases or hydrazones—a transformation extensively validated in the morpholino-thiophene series. Altıntop et al. (2016) demonstrated that treating 5‑morpholinothiophene-2-carbaldehyde (a closely related aldehyde scaffold) with various aryl hydrazides yielded a series of 17 morpholine hydrazones, of which Analog 13 showed IC₅₀ = 6.31 ± 1.03 μmol/L against HepG2 hepatocellular carcinoma cells, comparable to doxorubicin (IC₅₀ = 6.00 ± 0.80 μmol/L), while Analog 8 showed IC₅₀ = 1.26 ± 0.34 μmol/L against MCF‑7 breast adenocarcinoma cells, substantially exceeding tamoxifen (IC₅₀ = 11.00 ± 0.40 μmol/L) [1]. Although these specific hydrazones employed the 5‑morpholino rather than the 4‑morpholinomethyl-5-methyl scaffold, the aldehyde condensation chemistry is directly transferable, and the target compound's distinct regioisomeric pattern offers access to a differentiated hydrazone library with unexplored SAR.

Schiff Base Synthesis Hydrazone Chemistry Anticancer Agents Building Block Diversification

Validated Application Scenarios for 5-Methyl-4-(morpholin-4-ylmethyl)thiophene-2-carbaldehyde in Drug Discovery and Chemical Synthesis


Synthesis of Regioisomerically Diverse Morpholine-Thiophene Hydrazone Libraries for Anticancer Screening

The target aldehyde can be condensed with aryl or heteroaryl hydrazides to generate hydrazone libraries that explore the 4‑morpholinomethyl‑5‑methyl thiophene regioisomeric space. The precedent set by Altıntop et al. (2017), where morpholine-thiophene hydrazones derived from 5‑morpholinothiophene-2-carbaldehyde achieved IC₅₀ values as low as 1.26 μmol/L against MCF‑7 breast cancer cells, demonstrates the translational potential of this chemistry [1]. The target compound's distinct substitution pattern provides a non‑obvious scaffold for medicinal chemistry teams seeking to expand SAR beyond the well‑characterized 5‑substituted morpholino-thiophene series.

Morpholino-Thiophene-Based Antitubercular Lead Optimization Leveraging the Essential Morpholine Pharmacophore

The Cleghorn et al. (2018) SAR study established that the unsubstituted morpholine ring is an indispensable pharmacophoric element for M. tuberculosis QcrB inhibition (MIC = 0.72 μM for the parent MOT series) [2]. The target compound provides this essential morpholine moiety in an aldehyde-functionalized form that can be elaborated into diverse analogs (amides, amines, heterocycles) while preserving the core morpholine-thiophene architecture required for target engagement. The 4‑morpholinomethyl positional isomer expands the chemical space available for optimizing potency, microsomal stability, and selectivity.

Suzuki–Miyaura and Other Palladium-Catalyzed Cross-Coupling Reactions Utilizing the Thiophene Core

The thiophene scaffold of the target compound provides a platform for further functionalization via cross-coupling chemistry. The morpholine group enhances solubility in common reaction solvents, addressing a practical limitation often encountered with lipophilic thiophene intermediates [3]. The 5‑methyl group blocks one potential coupling site, directing reactivity to the remaining positions and providing regiochemical control in sequential functionalization strategies.

Synthesis of Morpholine-Containing Heterocyclic Systems via Schiff Base Condensation and Cyclocondensation

The aldehyde group of the target compound enables Schiff base formation with primary amines, diamines, or amino alcohols, which can undergo subsequent cyclocondensation to yield imidazoles, thiazoles, oxazoles, and other heterocyclic systems. The morpholine moiety remains intact through these transformations, conferring improved aqueous solubility and potential hydrogen-bonding interactions in the final products—properties highly valued in fragment-based drug discovery and lead optimization campaigns [3].

Quote Request

Request a Quote for 5-Methyl-4-(morpholin-4-ylmethyl)thiophene-2-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.